molecular formula C15H7Cl2N B8417200 2,7-Dichlorophenanthrene-9-carbonitrile

2,7-Dichlorophenanthrene-9-carbonitrile

Cat. No. B8417200
M. Wt: 272.1 g/mol
InChI Key: QNCIJMZXLZAZIC-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

To a microwave vial was added 4-chloro-2-formylphenylboronic acid (480 mg, 2.6 mmol), 2-(2-bromo-5-chlorophenyl)acetonitrile (500 mg, 2 mmol), tetrakis(triphenyl phosphine)palladium (0) (100 mg, 0.085 mmol) and cesium carbonate (2.12 g, 6.5 mmol) sequentially. The mixture was suspended in toluene (10 mL) and methanol (5 mL). Then the reaction vial was sealed and place in a microwave reactor and irradiated at 150° C. for 10 minutes. The reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a short celite pad. The solution was concentrated. The crude residue was purified by flash chromatography to yield 2,7-dichlorophenanthrene-9-carbonitrile (110 mg, 19%)
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl phosphine)palladium (0)
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[C:4]([CH:11]=O)[CH:3]=1.Br[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=1[CH2:21][C:22]#[N:23].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.CO.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[C:14]3[C:15](=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=3)[C:21]([C:22]#[N:23])=[CH:11][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)B(O)O)C=O
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)CC#N
Name
tetrakis(triphenyl phosphine)palladium (0)
Quantity
100 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction vial was sealed
CUSTOM
Type
CUSTOM
Details
place in a microwave reactor and irradiated at 150° C. for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through a short celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C=C(C3=CC(=CC=C3C2C=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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